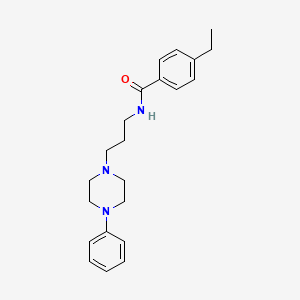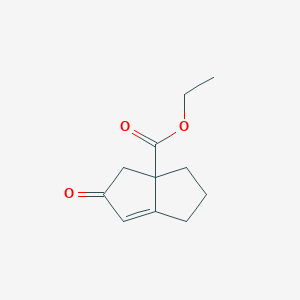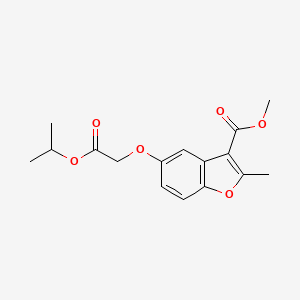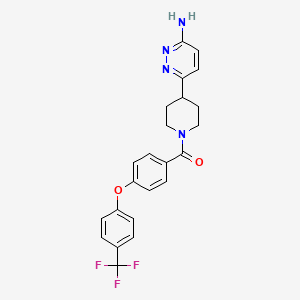
3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic compound often explored for its potential in medicinal chemistry. Its structure consists of a quinolinone framework substituted with a methylsulfonyl phenyl group, making it an interesting candidate for various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: Begin with 4-methylsulfonylphenylacetic acid and 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline.
Reaction Steps: The process involves multiple steps of amidation, protection-deprotection strategies, and purification.
Conditions: Use of common reagents like N,N'-dicyclohexylcarbodiimide (DCC) for amidation under anhydrous conditions, and monitoring via TLC to ensure reaction progress.
Industrial Production Methods: For large-scale production, a streamlined and optimized route is employed. It typically includes:
Efficient use of catalysts to lower energy consumption.
Implementation of flow chemistry to enhance yield and purity.
Continuous monitoring systems to ensure consistency and quality control.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: Reacts under oxidative conditions to yield corresponding sulfoxides or sulfones.
Reduction: Can be reduced to remove oxygen functionalities, depending on the specific chemical environment.
Substitution: Undergoes electrophilic and nucleophilic substitutions at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: KMnO₄ or mCPBA for selective oxidation.
Reduction: LiAlH₄ or NaBH₄ in aprotic solvents.
Substitution: Use of catalysts like Pd/C for hydrogenation reactions.
Major Products Formed:
Oxidized derivatives like sulfoxides or sulfones.
Reduced amine or alcohol derivatives.
Various substitution products depending on the reagents and conditions applied.
Applications De Recherche Scientifique
This compound finds applications across various scientific fields:
Chemistry: Used as an intermediate in organic synthesis, especially in the preparation of complex molecules.
Biology: Explored for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Mechanism:
Binding: Interacts with specific molecular targets, such as enzymes or receptors, altering their activity.
Pathways: May inhibit or activate key pathways involved in inflammation, cell proliferation, and apoptosis.
Molecular Targets and Pathways:
Targets may include specific kinases, phosphatases, or G-protein-coupled receptors.
Pathways like MAPK/ERK or PI3K/Akt could be involved, influencing cellular responses.
Comparaison Avec Des Composés Similaires
3-(4-aminophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide: Lacks the methylsulfonyl group, potentially altering its activity and properties.
3-(4-methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide: Differs by the substitution pattern on the phenyl ring, affecting its reactivity and interactions.
This should give you a comprehensive overview of 3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide. Fascinating stuff, isn’t it?
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-26(24,25)16-7-2-13(3-8-16)4-10-18(22)20-15-6-9-17-14(12-15)5-11-19(23)21-17/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHCWPINWWBKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)

![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate](/img/structure/B2540865.png)
![2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2540868.png)
![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)

![N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2540875.png)
![2-cyclopropyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2540879.png)
![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)
![3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2540883.png)


